(Z)-Benzyl 3-bromoacrylate
Description
Properties
Molecular Formula |
C10H9BrO2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
benzyl (Z)-3-bromoprop-2-enoate |
InChI |
InChI=1S/C10H9BrO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-7H,8H2/b7-6- |
InChI Key |
NLHQYJXJHUQQQQ-SREVYHEPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C=C\Br |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Benzyl 3-bromoacrylate typically involves the bromination of benzyl acrylate. One common method is the addition of bromine to benzyl acrylate in the presence of a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the formation of the (Z)-isomer. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Stereoselective Cross-Coupling Reactions
(Z)-Benzyl 3-bromoacrylate participates in palladium-catalyzed coupling reactions to construct complex alkenes. For example:
-
Negishi Coupling : Reaction with alkenylzirconium reagents produces conjugated dienoic esters with ≥98% stereochemical fidelity. Using (Z)-3-bromoacrylate and (E)-1-octenylzirconocene chloride in THF with PEPPSI catalyst (1 mol%) yields ethyl (2Z,4E)-undeca-2,4-dienoate in 85% yield ( ).
-
Suzuki-Miyaura Coupling : Coupling with aryl boronic acids under CsF or Bu₄NF promotion achieves high stereoretention. For instance, coupling with phenylboronic acid furnishes (Z)-cinnamate derivatives in >95% isomeric purity ( ).
Table 1: Representative Cross-Coupling Reactions
| Reaction Type | Reagent | Catalyst | Product (Yield) | Stereopurity |
|---|---|---|---|---|
| Negishi Coupling | (E)-1-Octenylzirconocene | PEPPSI (1%) | Ethyl (2Z,4E)-dienoate (85%) | ≥98% Z,E |
| Suzuki-Miyaura Coupling | Phenylboronic Acid | Pd(OAc)₂ | (Z)-Cinnamate (>95%) | >95% Z |
Annulation and Cycloaddition
This compound serves as a dienophile or Michael acceptor in annulation reactions:
-
[3+2] Annulation : Reacting with α-sulfonylacetamide under NaH/THF conditions forms pyroglutamate derivatives. For example, a one-pot reaction yields bicyclic lactams in 81% yield via stereoselective C–C bond formation ( ).
-
Radical Cyclization : Under Grubbs’ catalyst, it undergoes ring-closing metathesis to form hexahydropyrrolizinones, key intermediates in alkaloid synthesis ( ).
Thermal and Photochemical Behavior
-
Thermal Isomerization : At elevated temperatures (80°C), this compound undergoes partial isomerization to the E-isomer. For example, Pd-catalyzed coupling at 80°C yields 43% Z-isomer (vs. 55% at 55°C), demonstrating temperature-dependent stereochemical control ( ).
-
Photochemical Reactions : Irradiation with UV light (λ > 350 nm) in the presence of benzophenone as a photosensitizer induces radical-based functionalization, forming halogenated products without altering stereochemistry ( ).
Mechanistic Insights
-
Radical Pathways : Homolytic cleavage of the C–Br bond generates an acryloyl radical, which participates in chain-propagation reactions with halogen donors (e.g., BrCCl₃). This pathway is confirmed by quantum yields >1, indicative of radical chain mechanisms ( ).
-
Solvent Cage Effects : In polar solvents (e.g., CCl₄), geminate recombination within solvent cages favors retention of Z-configuration, whereas non-polar media promote stereorandomization ( ).
Analytical Characterization
-
NMR Analysis : The Z-isomer’s vinylic protons exhibit distinct coupling constants (J = 11.8–14.4 Hz) and upfield shifts (Δδ ≈ 0.4 ppm) compared to the E-isomer. ¹⁹F NMR further distinguishes stereoisomers via H–F coupling patterns ( ).
-
Chromatographic Separation : Reverse-phase HPLC (hexane/EtOAc) achieves baseline separation of Z- and E-isomers, critical for isolating stereopure products ( ).
Scientific Research Applications
Chemistry: (Z)-Benzyl 3-bromoacrylate is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a probe in biochemical assays. Its derivatives have shown potential as anticancer agents and enzyme inhibitors .
Industry: In the industrial sector, this compound is used in the production of specialty polymers and as an intermediate in the synthesis of various fine chemicals .
Mechanism of Action
The mechanism of action of (Z)-Benzyl 3-bromoacrylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the acrylate group participates in addition and polymerization reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
- Ethyl (Z)-3-bromoacrylate
- Methyl (Z)-3-bromoacrylate
- Propyl (Z)-3-bromoacrylate
Comparison: (Z)-Benzyl 3-bromoacrylate is unique due to the presence of the benzyl group, which imparts different reactivity and properties compared to its ethyl, methyl, and propyl counterparts. The benzyl group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective .
Q & A
What synthetic strategies are recommended for preparing high-purity (Z)-Benzyl 3-bromoacrylate in academic laboratories?
Answer:
The synthesis of this compound can be approached via stereoselective bromination of benzyl acrylate derivatives. A methodologically rigorous route involves:
- Step 1 : Esterification of 3-bromoacrylic acid with benzyl alcohol under acidic catalysis (e.g., H₂SO₄), followed by purification via column chromatography (≥95% purity) to isolate the ester .
- Step 2 : Stereochemical control using light or temperature to favor the Z-isomer. For example, photoirradiation at 254 nm in an inert solvent (e.g., hexane) can induce isomerization from the E to Z form .
- Validation : Monitor reaction progress via TLC and confirm stereochemistry using NOE NMR experiments .
How can researchers unequivocally confirm the Z-configuration of 3-bromoacrylate derivatives?
Answer:
The Z-configuration is confirmed through:
- NMR Analysis :
- ¹H NMR : Coupling constants (J) between vinylic protons (typically J = 10–12 Hz for Z-isomers vs. 15–18 Hz for E-isomers).
- NOESY : Spatial proximity of the benzyl group and bromine substituent in the Z-isomer .
- X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment, as demonstrated in structurally related benzyl-dithiocarbamates .
What are the critical stability considerations for this compound during storage and reactions?
Answer:
this compound is prone to:
- Thermal Isomerization : Store at –20°C in amber vials to minimize E/Z interconversion.
- Hydrolytic Degradation : Avoid exposure to moisture; use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) during reactions .
- Light Sensitivity : UV light accelerates decomposition; conduct reactions in dark conditions or under sodium vapor lamps .
How should contradictory data in reaction yields or selectivity be resolved when using (Z)-Bromoacrylates?
Answer:
Contradictions often arise from:
- Impurity Profiles : Analyze starting materials via GC-MS or HPLC (e.g., >95% purity thresholds as in ).
- Isomerization Artifacts : Compare NMR data pre- and post-reaction to detect unintended E/Z shifts .
- Side Reactions : Use control experiments (e.g., omitting catalysts) to identify competing pathways like Michael additions or eliminations.
What advanced applications does this compound enable in organic synthesis?
Answer:
Its applications include:
- Cross-Coupling Reactions : The bromine moiety participates in Suzuki-Miyaura couplings with boronic acids (e.g., 3-bromomethylphenylboronic acid derivatives ).
- Polymer Chemistry : As a monomer for synthesizing stereoregular polymers via radical or anionic polymerization.
- Natural Product Synthesis : A key electrophile in constructing α,β-unsaturated ester frameworks found in terpenoids and alkaloids .
Which analytical methods are optimal for quantifying isomeric purity in bromoacrylate systems?
Answer:
- Chiral HPLC : Use a Chiralpak® IC-3 column with hexane:isopropanol (95:5) to resolve Z/E isomers.
- NMR Integration : Compare peak areas of diagnostic protons (e.g., benzyl CH₂ vs. vinylic H) .
- Polarimetry : Measure optical rotation if enantiomers are present (requires chiral auxiliaries).
How does steric hindrance in Z-isomers influence reactivity in nucleophilic additions?
Answer:
The Z-configuration positions the bulky benzyl group and bromine atom on the same side, creating steric shielding:
- Reduced Electrophilicity : Slower nucleophilic attack compared to E-isomers.
- Regioselectivity : Favors 1,4-additions over 1,2-additions in conjugated systems.
- Experimental Design : Use kinetic studies (e.g., stopped-flow UV-Vis) to quantify reactivity differences .
What computational methods support the rational design of (Z)-Bromoacrylate derivatives?
Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict stability and reaction pathways.
- Molecular Dynamics (MD) : Simulate solvent effects on isomerization barriers.
- Docking Studies : Model interactions with enzymatic active sites for bioactive molecule design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
